N-(2-Methyl-2H-tetrazol-5-yl)-4-(propan-2-yl)benzamide
Description
Properties
CAS No. |
678542-50-2 |
|---|---|
Molecular Formula |
C12H15N5O |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
N-(2-methyltetrazol-5-yl)-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C12H15N5O/c1-8(2)9-4-6-10(7-5-9)11(18)13-12-14-16-17(3)15-12/h4-8H,1-3H3,(H,13,15,18) |
InChI Key |
PAOSCPZIJXSYTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=NN(N=N2)C |
Origin of Product |
United States |
Preparation Methods
Catalytic Systems
The choice of catalyst significantly impacts yield and reaction time. While AlCl₃ is effective for [3+2] cycloadditions, zinc chloride (ZnCl₂) in DPOL reduces side reactions, as demonstrated in Semantic Scholar (2015). Transition-metal catalysts like copper(I) iodide (CuI) have also been explored for regioselective tetrazole formation.
Solvent Effects
Polar aprotic solvents (e.g., DMF) enhance reaction rates but require higher temperatures. Neat conditions (solvent-free) improve atom economy and reduce waste, as shown in one-pot syntheses.
Temperature and Time
Optimal temperatures range from 90–120°C, with prolonged reaction times (24–48 hours) necessary for complete conversion in multi-step sequences.
Comparative Analysis of Synthetic Routes
The table below summarizes key methodologies for preparing this compound:
Chemical Reactions Analysis
Types of Reactions
N-(2-Methyl-2H-tetrazol-5-yl)-4-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds containing tetrazole rings exhibit broad-spectrum antimicrobial properties. N-(2-Methyl-2H-tetrazol-5-yl)-4-(propan-2-yl)benzamide has been evaluated for its efficacy against various bacterial strains. Studies indicate that derivatives of tetrazole show significant activity against gram-positive pathogens such as Staphylococcus aureus and Bacillus subtilis .
Table 1: Antimicrobial Activity of Tetrazole Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4a | Staphylococcus aureus | 32 μM |
| 4e | Bacillus subtilis | 8 μM |
| 5f | Staphylococcus aureus | 64 μM |
Histone Deacetylase Inhibition
The compound has been investigated as a potential inhibitor of histone deacetylase 6 (HDAC6), an enzyme implicated in cancer and neurodegenerative diseases. In vitro studies have shown that this compound can augment apoptosis in cancer cells when combined with other treatments like bortezomib, indicating its potential role in cancer therapy .
Industrial Applications
This compound's unique properties make it suitable for various industrial applications, including:
- Pharmaceutical Development : Its antimicrobial and anticancer properties make it a candidate for drug formulation in treating infections and malignancies.
- Materials Science : The compound's chemical stability and reactivity can be exploited in creating novel materials or coatings with specific functional properties.
Mechanism of Action
The mechanism of action of N-(2-Methyl-2H-tetrazol-5-yl)-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of biological molecules, allowing it to bind to active sites and modulate biological pathways. This interaction can lead to various effects, such as inhibition of enzyme activity or alteration of cellular signaling.
Comparison with Similar Compounds
The following analysis compares N-(2-Methyl-2H-tetrazol-5-yl)-4-(propan-2-yl)benzamide with structurally or functionally related benzamide and tetrazole-containing derivatives.
Structural Analogs
2.1.1 4-({(1-Ethyl-5-methoxy-1H-benzimidazol-2-yl)[4-(2-methyl-2-propanyl)cyclohexyl]amino}methyl)-N-(2H-tetrazol-5-yl)benzamide ()
- Key Features : Combines a benzamide core with a tetrazole ring and a bulky cyclohexyl-benzimidazole substituent.
- Comparison :
- The tetrazole group is retained, but the additional benzimidazole and cyclohexyl moieties increase molecular weight (MW: ~600 g/mol vs. ~275 g/mol for the target compound), likely reducing solubility.
- The cyclohexyl group may enhance target specificity for hydrophobic binding pockets, differing from the simpler isopropyl group in the target compound.
SCH 900822 ()
- Structure : N-((2H-tetrazol-5-yl)methyl)-4-((R)-1-((5r,8R)-8-(tert-butyl)-3-(3,5-dichlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)-4,4-dimethylpentyl)benzamide.
- Key Features : A glucagon receptor antagonist with a tetrazole-methyl-benzamide backbone and a spiroimidazolone substituent.
- Comparison :
Functional Analogs
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Key Features : Contains an N,O-bidentate directing group for metal-catalyzed C–H bond functionalization.
- Comparison :
- Lacks a tetrazole ring but shares a benzamide scaffold. The hydroxyl and dimethyl groups enable chelation with metals, a property absent in the target compound.
2.2.2 Phenoxymethybenzoimidazole-Triazole-Thiazole Derivatives ()
- Key Features : Hybrid structures with triazole and thiazole rings.
- Comparison :
- Triazole and thiazole rings offer hydrogen-bonding and π-stacking capabilities, whereas the tetrazole in the target compound provides metabolic stability.
Data Table: Structural and Functional Comparison
Pharmacological and Physicochemical Properties
- Lipophilicity : The isopropyl group in the target compound provides moderate lipophilicity (LogP ~3.5), balancing solubility and membrane permeability. SCH 900822’s tert-butyl and spiro groups increase LogP (~5.2), favoring tissue penetration but risking solubility issues .
- Metabolic Stability : Tetrazole rings resist hydrolysis compared to ester/carboxylic acid bioisosteres, as seen in SCH 900822’s oral efficacy .
- Target Selectivity : Bulky substituents (e.g., cyclohexyl in ) may enhance selectivity but reduce synthetic accessibility compared to the simpler isopropyl group.
Biological Activity
N-(2-Methyl-2H-tetrazol-5-yl)-4-(propan-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrazole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:
This structure incorporates a tetrazole moiety that enhances solubility and bioavailability, making it a candidate for various therapeutic applications.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of tetrazoles, including this compound, exhibit significant antimicrobial properties. The following table summarizes the minimum inhibitory concentrations (MIC) against various bacterial strains:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Bacillus subtilis | 8 |
| Klebsiella pneumoniae | 64 |
These results indicate that the compound is particularly effective against Bacillus subtilis, suggesting a potential use in treating infections caused by Gram-positive bacteria.
The antimicrobial activity of this compound may be attributed to its ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity. The presence of the tetrazole ring contributes to its interaction with bacterial enzymes involved in these processes.
Case Studies
- Study on Antibacterial Efficacy : A study published in 2023 evaluated the compound's effectiveness against multi-drug resistant strains of Staphylococcus aureus. The results showed that it not only inhibited bacterial growth but also reduced biofilm formation, which is crucial for the persistence of infections.
- In Vivo Toxicity Assessment : An investigation into the toxicity profile of this compound was conducted using murine models. The compound exhibited low toxicity at therapeutic doses, indicating a favorable safety profile for further development.
- Structure-Activity Relationship (SAR) : Research focused on modifying the benzamide portion of the molecule to enhance its biological activity. Variations in substituents led to compounds with improved potency against specific bacterial strains, demonstrating the importance of SAR studies in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
